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Compound of Interest

Compound Name:
N'-(2-chlorophenyl)-N-

methyloxamide

Cat. No.: B2388600 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound N'-(2-chlorophenyl)-N-methyloxamide is not well-documented in

publicly available scientific literature. Therefore, this guide provides predicted physicochemical

properties and generalized experimental protocols based on the principles of organic chemistry

and data from structurally related compounds.

Introduction
N'-(2-chlorophenyl)-N-methyloxamide is an organic compound featuring a core oxamide

structure. This scaffold is of interest in medicinal chemistry due to its ability to form multiple

hydrogen bonds, potentially interacting with biological targets. The structure incorporates a 2-

chlorophenyl group, which can influence lipophilicity and metabolic stability, and an N-methyl

group. This guide outlines the predicted physicochemical characteristics, a plausible synthetic

route, analytical methods for characterization, and a hypothetical biological context for this

compound.

Chemical Structure and Identifiers
IUPAC Name: N1-(2-chlorophenyl)-N2-methylethanediamide

Molecular Formula: C₉H₉ClN₂O₂
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Molecular Weight: 212.63 g/mol

Canonical SMILES: CNCC(=O)NC1=CC=CC=C1Cl

InChI Key: Based on the structure, a unique InChI key would be generated upon synthesis

and registration.

Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties for N'-(2-
chlorophenyl)-N-methyloxamide. These values are estimations derived from computational

models and comparison with analogous structures.

Property Predicted Value Notes

Melting Point 120-140 °C
Estimated based on similar N-

aryl amides.

Boiling Point > 300 °C (decomposes)
High due to hydrogen bonding

and molecular weight.

Water Solubility Low to sparingly soluble

The presence of the

chlorophenyl group decreases

water solubility.

logP 1.5 - 2.5 Indicates moderate lipophilicity.

pKa (most acidic) ~14-15 (amide N-H)
Amide protons are generally

weakly acidic.

pKa (most basic) Not significantly basic
Amide carbonyl oxygens are

very weak bases.

Experimental Protocols
Synthesis of N'-(2-chlorophenyl)-N-methyloxamide
A potential synthetic route involves the reaction of ethyl 2-((2-chlorophenyl)amino)-2-

oxoacetate with methylamine.
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Materials:

Ethyl 2-((2-chlorophenyl)amino)-2-oxoacetate

Methylamine (40% in water or as a gas)

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Silica gel for column chromatography

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

Dissolve ethyl 2-((2-chlorophenyl)amino)-2-oxoacetate (1 equivalent) in the chosen

anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

Cool the solution to 0 °C using an ice bath.

Slowly add methylamine (1.1 equivalents) to the stirred solution. If using methylamine gas,

bubble it through the solution.

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, remove the solvent under reduced pressure.

Redissolve the crude product in a suitable solvent like ethyl acetate and wash with water and

brine.

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel using an appropriate

solvent gradient (e.g., a mixture of hexanes and ethyl acetate).
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Collect the fractions containing the desired product and remove the solvent to yield N'-(2-
chlorophenyl)-N-methyloxamide.

Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy

would be used to confirm the chemical structure, including the presence of the 2-

chlorophenyl ring, the methyl group, and the amide protons.

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for

the N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide groups (around 1650-

1680 cm⁻¹), and C-Cl stretching.

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine

the exact mass of the molecule and confirm its elemental composition.

Melting Point Analysis: The melting point of the purified solid would be determined to assess

its purity.

Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for N'-(2-chlorophenyl)-N-
methyloxamide, related N-aryl amide and oxamide structures have shown a range of

biological activities, including antimicrobial and anticancer effects. The oxamide scaffold can

act as a rigid linker and a hydrogen bond donor/acceptor, which is a common feature in

enzyme inhibitors.

For illustrative purposes, a hypothetical signaling pathway is presented below, showing how a

compound of this class might inhibit a receptor tyrosine kinase (RTK) pathway, a common

target in cancer therapy.
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Caption: Hypothetical inhibition of an RTK signaling pathway.

Experimental and Logical Workflows
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The following diagram illustrates a general workflow for the synthesis and characterization of

N'-(2-chlorophenyl)-N-methyloxamide.
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Caption: Workflow for synthesis and characterization.
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Conclusion
This technical guide provides a foundational understanding of the predicted physicochemical

properties and potential experimental approaches for N'-(2-chlorophenyl)-N-methyloxamide.

While specific experimental data for this compound is lacking, the information presented, based

on established chemical principles and data from related molecules, offers a valuable starting

point for researchers interested in the synthesis, characterization, and evaluation of this and

similar chemical entities. Further experimental work is necessary to validate these predictions

and explore the potential applications of this compound.

To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of N'-(2-
chlorophenyl)-N-methyloxamide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2388600#physicochemical-properties-of-n-2-
chlorophenyl-n-methyloxamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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